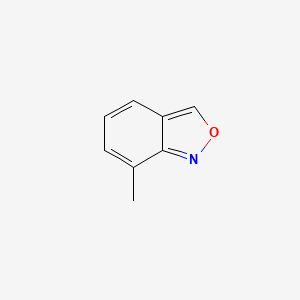
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole is a synthetic organic compound that features a bromine atom, a trimethylsilyl group, and an indazole core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole typically involves the following steps:
Protection: The use of a trimethylsilyl group to protect reactive sites during subsequent reactions.
Etherification: The formation of an ether linkage with 2-(trimethylsilyl)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and protection reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for drug development and pharmaceutical research.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trimethylsilyl group can influence its binding affinity and reactivity. The compound may modulate specific biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
- 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole is unique due to its indazole core, which imparts distinct chemical properties and reactivity compared to similar compounds with pyrazole or pyrrolo[2,3-b]pyridine cores. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C13H19BrN2OSi |
|---|---|
分子量 |
327.29 g/mol |
IUPAC名 |
2-[(3-bromoindazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-12-7-5-4-6-11(12)13(14)15-16/h4-7H,8-10H2,1-3H3 |
InChIキー |
BDXWQGYPJDGLTL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C2=CC=CC=C2C(=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


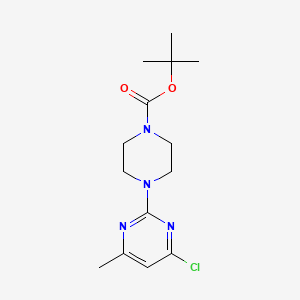
![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)


![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)

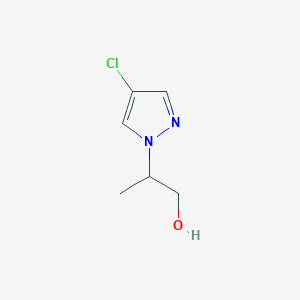
![2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione](/img/structure/B13980203.png)
![3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide](/img/structure/B13980209.png)
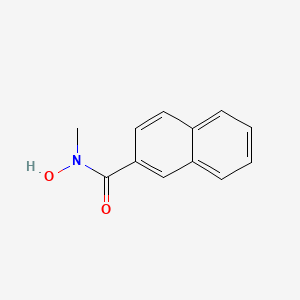
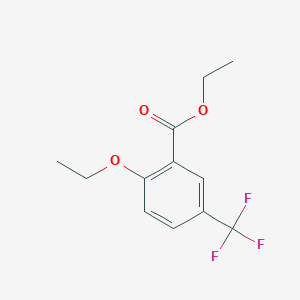
![2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13980236.png)
